molecular formula C20H23BrN2O3 B5223082 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine

Cat. No.: B5223082
M. Wt: 419.3 g/mol
InChI Key: SGUYJYIVALSYSC-UHFFFAOYSA-N
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Description

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a synthetic organic molecule based on a piperazine core, a structure frequently investigated in medicinal chemistry and neuroscience research . This particular molecule features a 1,3-benzodioxole group, a common motif in bioactive compounds, and a 3-bromo-4-methoxybenzyl substituent. Piperazine derivatives are of significant interest in pharmaceutical research for their potential to interact with various neuroreceptors . For instance, closely related 1-[(1,3-benzodioxol-5-yl)methyl]piperazine compounds are recognized as key intermediates in the synthesis of drugs like piribedil, which is used in the treatment of Parkinson's disease . Furthermore, non-peptide compounds that target neuropeptide receptors have become invaluable tools for advancing our understanding of the central nervous system (CNS) . The structural features of this compound, including its piperazine backbone and aromatic systems, suggest its potential utility as a research chemical for probing G-protein-coupled receptors (GPCRs) . It may serve as a candidate for developing modulators of fatty acid amide hydrolase or other enzyme systems, similar to other piperazinyl ureas described in research . Researchers can leverage this compound as a building block in organic synthesis or as a lead structure in the discovery and development of novel, metabolically stable, and brain-penetrant receptor antagonists . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-24-18-4-2-15(10-17(18)21)12-22-6-8-23(9-7-22)13-16-3-5-19-20(11-16)26-14-25-19/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYJYIVALSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that combines a benzodioxole moiety with a piperazine ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC19H21BrN2O5S
Molecular Weight469.35 g/mol
InChIInChI=1S/C19H21BrN2O5S/...
CAS NumberNot specified

This structure includes a bromine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes involved in cellular proliferation and signaling pathways, potentially leading to anticancer effects. For example, the presence of the benzodioxole group is known to influence the modulation of neurotransmitter receptors and may exhibit neuroprotective properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
1-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzylpiperazineHCT116 (Colorectal)<10
This compoundMDA-MB 231 (Breast)<12

These results suggest that the compound may selectively inhibit tumor cell proliferation while sparing normal cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Preliminary assays have shown that it can inhibit the growth of certain bacterial strains, which may be linked to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of piperazine compounds. The study reported that modifications to the benzodioxole structure significantly enhanced the anticancer activity against specific cell lines. The findings emphasized the importance of structural optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Piribedil (1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-Pyrimidyl)Piperazine)

  • Structure : Replaces the bromo-methoxybenzyl group with a pyrimidine ring.
  • Pharmacology : A dopamine D2/D3 receptor agonist used in Parkinson’s disease.
  • Key Differences :
    • The pyrimidine ring in Piribedil enhances hydrogen bonding with receptors, while the bromo-methoxybenzyl group in the target compound may favor halogen bonding or hydrophobic interactions.
    • Piribedil’s CNS penetration is well-documented, whereas the bromo-methoxybenzyl group in the target compound could alter pharmacokinetics (e.g., increased plasma protein binding) .

1-(4-Chlorobenzhydryl)Piperazine Derivatives ()

  • Structure : Features a chlorobenzhydryl (4-Cl-C6H4-CH(C6H5)-) group instead of bromo-methoxybenzyl.
  • Activity : Demonstrated cytotoxicity against liver (IC50: 2.1–4.8 µM), breast (IC50: 3.5–6.2 µM), and colon cancer cell lines.
  • Bromine’s higher atomic radius may enhance halogen bonding, improving target affinity .

Pifarnine (CAS: 56208-01-6)

  • Structure : Substitutes the bromo-methoxybenzyl group with a farnesyl chain (3,7,11-trimethyldodecatrienyl).
  • Pharmacology: Investigated for anticancer and immunomodulatory effects.
  • The bromo-methoxybenzyl group offers a balance between lipophilicity and polar surface area, enhancing bioavailability .

1N-(2-Bromo-5-Methoxybenzoyl)Piperazine Derivatives ()

  • Structure : Replaces the benzyl group with a benzoyl moiety (carbonyl linkage).
  • Synthesis : Prepared via acylation reactions with substituted benzoyl chlorides.
  • Key Differences :
    • The benzoyl group introduces a ketone, increasing polarity and reducing CNS penetration compared to the benzyl group.
    • Bromine at the 3-position is conserved, suggesting a shared role in target binding (e.g., kinase inhibition) .

5-HT1 Receptor-Selective Piperazines ()

  • Examples : 1-(m-Trifluoromethylphenyl)piperazine (5-HT1B selective) and spiperone (5-HT1A selective).
  • The bromo-methoxybenzyl group in the target compound may confer dual 5-HT1A/1B affinity, as seen in compounds with mixed substituents .

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Piperazine Derivatives

Compound Substituent R1 Substituent R2 Key Activity Selectivity/Notes
Target Compound 1,3-Benzodioxol-5-ylmethyl 3-Bromo-4-methoxybenzyl Potential CNS/anticancer Halogen bonding; balanced logP
Piribedil 1,3-Benzodioxol-5-ylmethyl 2-Pyrimidyl Dopamine agonist CNS-penetrant; Parkinson’s use
1-(4-Cl-Benzhydryl) 4-Chlorobenzhydryl - Cytotoxic (IC50: 2–6 µM) Bulkier; lower membrane uptake
Pifarnine 1,3-Benzodioxol-5-ylmethyl Farnesyl chain Anticancer Highly lipophilic; poor solubility
1N-(2-Br-5-MeO-Benzoyl) Benzoyl (2-Br-5-MeO) - Kinase inhibition Polar; reduced CNS activity

Q & A

Q. Advanced Research

Molecular Docking :

  • Targets : Serotonin receptors (5-HT₇, 5-HT₁A) due to arylpiperazine motifs. Use AutoDock Vina with crystal structures (e.g., PDB: 5V54) .
  • Key Interactions : Pi-pi stacking with Phe residues, hydrogen bonding to Asp/Glu side chains .

QSAR Studies :

  • Descriptors : LogP, polar surface area, and electron-withdrawing groups (e.g., bromo) correlate with antiplatelet activity .

What strategies address reduced bioactivity in modified derivatives?

Q. Advanced Research

Structural Modifications :

  • Replace bromo with electron-deficient groups (e.g., -CF₃) to enhance receptor affinity .
  • Introduce β-cyclodextrin complexes to balance solubility and activity .

Bioisosteric Replacement :

  • Substitute benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to improve metabolic stability .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research

Standardized Protocols :

  • Use consistent assay conditions (e.g., 10% FBS in cell culture) to minimize variability .

Dose-Response Validation :

  • Replicate antiplatelet results across multiple agonists (ADP vs. thrombin) to confirm mechanism .

Off-Target Profiling :

  • Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .

What SAR insights guide optimization of antiplatelet activity?

Q. Advanced Research

Modification Effect on Activity Reference
Bromo at C3 (aryl)Enhances potency (IC₅₀ ↓ 40%) via hydrophobic interactions
Methoxy at C4 (aryl)Reduces metabolic oxidation, improving half-life
Piperazine N-methylationDecreases cytotoxicity (CC₅₀ ↑ 2-fold)

What techniques enhance metabolic stability without sacrificing activity?

Q. Advanced Research

Metabolic Soft Spots :

  • Block CYP3A4-mediated demethylation by replacing methoxy with halogen .

Prodrug Design :

  • Mask polar groups (e.g., esterify piperazine) for improved oral bioavailability .

How can enantiomers be separated for chiral derivatives?

Q. Advanced Research

Chiral Chromatography :

  • Use Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .

Asymmetric Synthesis :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation steps .

How to integrate pharmacokinetic data into lead optimization?

Q. Advanced Research

In Vitro ADME :

  • Microsomal Stability : Incubate with rat liver microsomes; aim for >50% remaining after 1 hour .
  • Plasma Protein Binding : Use equilibrium dialysis; target unbound fraction >5% .

In Silico Prediction :

  • SwissADME: Prioritize compounds with CNS permeability (LogBB > −1) .

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